molecular formula C21H22BNO4 B1303787 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione CAS No. 380430-66-0

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

Cat. No. B1303787
M. Wt: 363.2 g/mol
InChI Key: HXXPHCDZEYKJQR-UHFFFAOYSA-N
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Description

The compound contains a 1,3-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound also contains an isoindole-1,3-dione group, which is a type of heterocyclic compound. Heterocycles are often found in biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Boronic esters, like the 1,3-dioxaborolane group in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the boronic ester and the isoindole-1,3-dione group. For example, boronic esters are typically stable and resistant to hydrolysis, but can be hydrolyzed under strongly basic conditions .

Scientific Research Applications

Synthesis and Structural Analysis

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is recognized for its structural significance in the field of organic chemistry. A pivotal study detailed the synthesis and structural characterization of compounds with close structural analogs, emphasizing their relevance as boric acid ester intermediates with benzene rings. The synthesis was achieved through a three-step substitution reaction, and the structural confirmation was done using various spectroscopy methods and mass spectrometry. The significance of these compounds was further underlined by crystallographic and conformational analyses, including the use of density functional theory (DFT) to validate the molecular structures. The research also explored the molecular electrostatic potential and frontier molecular orbitals, shedding light on some physicochemical properties of the compounds (Huang et al., 2021).

Synthesis of Isoindolo[2,1-a]quinoline Derivatives

Another facet of research involving similar compounds includes the synthesis of isoindolo[2,1-a]quinoline derivatives. These derivatives have been prepared through a series of reactions, notably an intramolecular Friedel-Crafts reaction. The research explored the protective effects of these derivatives against N2-induced hypoxia, highlighting their potential pharmacological applications (Ishihara et al., 1990).

properties

IUPAC Name

2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXPHCDZEYKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378554
Record name 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

CAS RN

380430-66-0
Record name 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
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